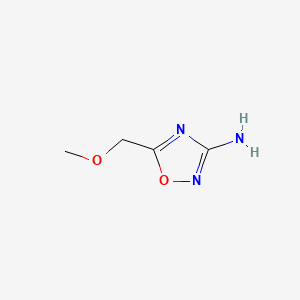

5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine

Descripción

Propiedades

IUPAC Name |

5-(methoxymethyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-8-2-3-6-4(5)7-9-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUORMCQSPGAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679566 | |

| Record name | 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-15-8 | |

| Record name | 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Methoxymethyl-Substituted Hydroxamyl Halides

The process begins with the preparation of a methoxymethyl-containing hydroxamyl halide, such as methoxymethyl glyoxalate chloroxime. This intermediate is synthesized by reacting glyoxylic acid chloroxime with methoxymethyl chloride under controlled alkaline conditions. The reaction proceeds via nucleophilic substitution, yielding the hydroxamyl halide with a methoxymethyl group at the α-position.

Cyclization with Trichloroacetonitrile

The hydroxamyl halide is then reacted with trichloroacetonitrile in an inert solvent (e.g., diethyl ether) at elevated temperatures (40–150°C). This step facilitates cyclization through the elimination of hydrogen halides, forming 3-methoxymethyl-5-trichloromethyl-1,2,4-oxadiazole. For example, analogous reactions using methyl glyoxalate chloroxime yield 3-methyl-5-trichloromethyl-1,2,4-oxadiazole with 70% efficiency.

Key Reaction Parameters

-

Temperature: 110–120°C

-

Solvent: Diethyl ether or hexane

-

Yield: 65–75% (theoretical)

Amination of the Trichloromethyl Group

The trichloromethyl group at position 5 is substituted with ammonia to introduce the amine functionality. This is achieved by refluxing the trichloromethyl oxadiazole with aqueous ammonia in ethanol, catalyzed by sodium ethoxide. The reaction mechanism involves nucleophilic displacement of chlorine atoms by ammonia, followed by hydrolysis to yield the primary amine.

Example Protocol

-

Substrate: 3-Methoxymethyl-5-trichloromethyl-1,2,4-oxadiazole (0.1 mol)

-

Reagents: NH₃ (gas, 0.3 mol), ethanol (200 mL), NaOEt (0.05 mol)

-

Conditions: 60°C, 6 hours

Amidoxime Cyclization with Trichloroacetic Anhydride

Preparation of Methoxymethyl-Substituted Amidoximes

Methoxymethylacetamidoxime is synthesized by reacting methoxymethylacetonitrile with hydroxylamine hydrochloride in a methanol-water mixture. The nitrile group undergoes hydroxylamine addition, forming the amidoxime precursor.

Synthetic Steps

Cyclization with Trichloroacetic Anhydride

The amidoxime is cyclized with trichloroacetic anhydride (TCAA) to form the oxadiazole ring. The reaction proceeds via acyl transfer and dehydration, positioning the methoxymethyl group at position 3 and the trichloromethyl group at position 5.

Optimized Procedure

Substitution with Ammonia

The trichloromethyl group is replaced with ammonia using a methanolic ammonia solution. Sodium ethoxide facilitates deprotonation, enhancing the nucleophilicity of ammonia.

Representative Data

Post-Cyclization Functionalization via Alkylation

Synthesis of 5-Chloromethyl-1,2,4-Oxadiazol-3-Amine

An alternative route involves synthesizing 5-chloromethyl-1,2,4-oxadiazol-3-amine through cyclization of chloroacetamidoxime with TCAA. The chloromethyl group at position 5 is then subjected to nucleophilic substitution with sodium methoxide to introduce the methoxymethyl moiety.

Reaction Scheme

-

Cyclization: ClCH₂C(=NOH)NH₂ + TCAA → 5-Chloromethyl-3-trichloromethyl-1,2,4-oxadiazole

-

Amination: NH₃ substitution at position 5 → 5-Amino-3-chloromethyl-1,2,4-oxadiazole

-

Alkylation: ClCH₂ → CH₃OCH₂ using NaOCH₃ in methanol

Yield Comparison

Characterization and Analytical Validation

Spectroscopic Confirmation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, indicating suitability for high-temperature applications.

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions

5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The methoxymethyl and amine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The biological and physicochemical properties of 1,2,4-oxadiazol-3-amine derivatives are highly substituent-dependent. Key analogs include:

Key Observations :

- Polarity : Methoxymethyl and benzylamine substituents improve aqueous solubility compared to aryl or CF3 groups .

- Stability : Electron-withdrawing groups (e.g., -CF3) stabilize the oxadiazole ring against hydrolysis, whereas electron-donating groups (e.g., -OCH2CH3) may increase reactivity .

- Biological Activity : Substituent position and electronic nature critically influence activity. For example, 5-aryl analogs (e.g., 5-phenyl) lack diuretic activity, while alkyl/heterocyclic variants (e.g., 5-pyrazinyl in CGS 4270) retain pharmacological effects .

Pharmacological and Physicochemical Properties

- CGS 4270 (5-Pyrazinyl analog) : Exhibits diuretic activity comparable to amiloride, highlighting the importance of heteroaromatic substituents for target binding .

- 5-(Trifluoromethyl) analog : High purity (95%) and stability make it suitable for exploratory medicinal chemistry .

- Methoxymethyl derivative : Predicted logP ~1.2 (estimated via computational models), suggesting favorable membrane permeability for CNS applications.

Stability and Metabolic Considerations

Actividad Biológica

5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring, known for its diverse biological properties. The synthesis of this compound typically involves multi-step processes that may include reaction with hydroxylamine and various aldehydes to form the oxadiazole moiety. The structural uniqueness allows for various substitutions that can enhance its biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit significant biological activities. Notably:

- Antimicrobial Activity : Studies suggest that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, a related compound was shown to exhibit good inhibitory effects against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 7.9 μg/mL .

- Anticancer Properties : The anticancer potential of oxadiazole derivatives has been investigated extensively. For example, compounds similar to this compound have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116. One study reported IC50 values for related compounds ranging from 1.1 to 4.38 μM against these cell lines .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This compound can bind to enzyme active sites or modulate receptor signaling pathways, leading to inhibition of cellular processes critical for pathogen survival or cancer cell proliferation .

Anticancer Activity

A notable study evaluated the anticancer effects of oxadiazole derivatives on MCF-7 cells. Compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 24.74 μM), indicating superior efficacy .

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| This compound | MCF-7 | <24.74 | Superior to 5-FU |

| Compound A | HCT-116 | <2.52 | Comparable to Pemetrexed (IC50 = 6.75) |

Antimicrobial Activity

Research also highlighted the antimicrobial properties of related oxadiazole compounds against gram-positive and gram-negative bacteria. One compound demonstrated an MIC of 7.9 μg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Q & A

Q. What synthetic methodologies are most effective for preparing 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine?

The compound is typically synthesized via cyclization of amidoxime precursors with electrophiles such as activated carbonyl compounds. For example, amidoximes react with isatoic anhydrides in NaOH-DMSO at ambient temperatures, yielding 1,2,4-oxadiazoles with moderate-to-excellent purity (65–92%) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purification via recrystallization or silica gel chromatography ensures high purity, confirmed by NMR and HRMS .

Q. How is the compound characterized structurally and functionally?

Key techniques include:

- NMR : Methoxymethyl protons appear at δ 3.3–3.5 ppm (H), and oxadiazole carbons resonate at δ 165–170 ppm (C).

- IR : N-H stretches (~3350 cm) and C-O-C vibrations (~1250 cm) confirm functional groups.

- HRMS : Exact mass analysis (e.g., [M+H] = 158.082) validates molecular formula .

- X-ray crystallography : Programs like SHELXL resolve crystal structures, revealing hydrogen bonding and packing motifs .

Q. What in vitro assays are suitable for evaluating biological activity?

Standard assays include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays targeting enzymes like dihydrofolate reductase (DHFR).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxymethyl vs. trifluoromethyl) alter bioactivity?

Substituents influence lipophilicity and electronic effects. For example:

- Methoxymethyl : Enhances solubility but may reduce membrane permeability.

- Trifluoromethyl : Increases metabolic stability via electron-withdrawing effects. SAR studies show that 5-aryl derivatives (e.g., 4-chlorophenyl) exhibit 2–3× higher antimicrobial activity than aliphatic analogs . Computational docking (AutoDock Vina) predicts binding affinities to targets like DNA gyrase .

Q. What computational strategies resolve contradictions between docking predictions and experimental data?

Discrepancies arise from ligand flexibility or solvation effects. Solutions include:

Q. How does the oxadiazole ring impact pharmacokinetic properties?

The ring’s metabolic stability varies with substituents:

- In vitro metabolism : Liver microsome assays show methoxymethyl derivatives undergo CYP450-mediated oxidation to carboxylic acids.

- Plasma stability : At pH 7.4, degradation half-life (t) is ~8 hours, monitored via LC-MS .

- LogP : Calculated values (e.g., 1.2–1.8) suggest moderate blood-brain barrier penetration .

Q. What advanced techniques validate degradation pathways under oxidative stress?

Q. How can X-ray crystallography resolve ambiguities in tautomeric forms?

SHELXL refinement of high-resolution data (≤1.0 Å) distinguishes tautomers (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) via bond-length analysis (C-N: 1.32 Å vs. 1.28 Å). Hydrogen-bonding networks stabilize specific tautomers in the solid state .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis?

Q. How are synthetic impurities characterized and controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.